molecular formula C20H21NO5S B2694302 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide CAS No. 863020-65-9

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide

Cat. No. B2694302
CAS RN: 863020-65-9
M. Wt: 387.45
InChI Key: RHJLLTUJDMHOOT-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide, also known as DMTT, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the family of benzamide derivatives and has a unique chemical structure that makes it a promising candidate for various research purposes.

Scientific Research Applications

Catalyst-Free Synthesis

One study focused on the catalyst-free synthesis of benzamide derivatives, showcasing a novel class of compounds synthesized via 1,3-dipolar cycloaddition and rearrangement reactions. These methods highlight the potential for creating complex organic molecules under mild conditions without a catalyst, suggesting a direction for synthesizing and studying compounds like N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide in a laboratory setting (Liu et al., 2014).

Metabolism and Disposition Studies

Another relevant study explored the metabolism and disposition of a novel antineoplastic, focusing on its metabolic pathways in rats. This research could be analogous to understanding how N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide might be metabolized and its potential applications in drug development or biomedical research (Zhang et al., 2011).

Synthesis and Characterization of Derivatives

Research on the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides demonstrates the multi-faceted approach to understanding the chemical properties, biological activity, and potential applications of synthesized organic compounds. Such studies could provide a framework for investigating the properties and applications of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide (Talupur et al., 2021).

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-14-4-7-16(8-5-14)21(17-10-11-27(23,24)13-17)20(22)15-6-9-18(25-2)19(12-15)26-3/h4-12,17H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJLLTUJDMHOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333071
Record name N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(4-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

55.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815585
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide

CAS RN

863020-65-9
Record name N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(4-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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